Product packaging for Methyl 1-oxospiro[4.4]nonane-2-carboxylate(Cat. No.:CAS No. 50599-16-1)

Methyl 1-oxospiro[4.4]nonane-2-carboxylate

Cat. No.: B13311715
CAS No.: 50599-16-1
M. Wt: 196.24 g/mol
InChI Key: URYXVTQCAFGOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-oxospiro[4.4]nonane-2-carboxylate is a chemical building block with the CAS number 50599-16-1, a molecular formula of C 11 H 16 O 3 , and a molecular weight of 196.24 g/mol . Its structure features a spiro[4.4]nonane skeleton, a framework of significant interest in organic and medicinal chemistry due to its three-dimensional complexity. Spirocyclic scaffolds like the spiro[4.4]nonane system are highly valued in chemical research for the synthesis of complex natural products and bioactive molecules. For instance, related spiro[4.4]nonane structures are found in natural sesquiterpenes and are key intermediates in the enantioselective total synthesis of bioactive compounds such as massarinolin A and purpurolides . These natural products often exhibit notable biological activities, including antibacterial effects and inhibition of enzymes like pancreatic lipase . Furthermore, spirocyclic lactones based on the 2-oxaspiro[4.4]nonane skeleton are known to possess biological activity and are targets in method development for complex molecule synthesis . Patents also indicate that structurally similar methyl-spiro[4.5]decane carboxylate derivatives are used as fragrance ingredients, highlighting the utility of such spirocyclic esters in applied chemistry . As a spirocyclic ester, this compound serves as a versatile precursor for developing new synthetic methodologies and for exploring structure-activity relationships in drug discovery programs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B13311715 Methyl 1-oxospiro[4.4]nonane-2-carboxylate CAS No. 50599-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50599-16-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 4-oxospiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C11H16O3/c1-14-10(13)8-4-7-11(9(8)12)5-2-3-6-11/h8H,2-7H2,1H3

InChI Key

URYXVTQCAFGOHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1=O)CCCC2

Origin of Product

United States

Stereochemical Attributes and Conformational Analysis of Methyl 1 Oxospiro 4.4 Nonane 2 Carboxylate Systems

Origin and Nature of Spirane Chirality within Spiro[4.4]nonane Architectures

The chirality in spiro[4.4]nonane frameworks is a classic example of axial chirality. Unlike point chirality, which arises from a carbon atom bonded to four different substituents, the chirality in these spirocycles originates from the spatial arrangement of the two rings relative to each other. The two cyclopentane (B165970) rings in a spiro[4.4]nonane system are held in approximately perpendicular planes, creating a non-superimposable mirror image.

This structural arrangement means the molecule lacks a plane of symmetry. stackexchange.com The only symmetry element present may be a C2 axis, which passes through the central spiro carbon. stackexchange.com The presence of only a C2 rotational axis is a defining condition for a molecule to be chiral. stackexchange.com This inherent chirality, stemming from the rigid, orthogonal disposition of the rings, is a foundational feature of spirane chemistry and is crucial for the development of chiral ligands and catalysts. Spiro-conjugated systems are of significant interest for their chiroptical properties. researchgate.net

Determination of Absolute and Relative Stereochemistry

The precise three-dimensional structure, including the absolute and relative stereochemistry of spiro[4.4]nonane derivatives, is elucidated using a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: This is one of the most definitive methods for determining the absolute configuration of chiral spirocycles. For instance, the structure of (S)-(–)-spiro(4,4)nonane-1,6-dione was confirmed through X-ray analysis, which provided unambiguous proof of its stereochemistry and detailed conformational information. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer, allowing for the assignment of absolute configuration, as has been applied to various optically active spiro[4.4]nonane derivatives. rsc.orgchemistrywithatwist.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution and dynamic NMR experiments are used to analyze the conformational isomers and the diastereotopicity of protons and carbon atoms within the spirocyclic system, which can provide insights into the relative stereochemistry. rsc.org

Conformational Dynamics and Ring Strain Effects on Reactivity and Selectivity

The spiro[4.4]nonane skeleton is composed of two five-membered rings, which are known for their conformational flexibility. However, their fusion at a single spirocenter introduces significant conformational constraints and ring strain.

The cyclopentane rings in these systems typically adopt non-planar conformations to alleviate the eclipsing strain that would be present in a planar structure. libretexts.org X-ray analysis of derivatives like (S)-(–)-spiro(4,4)nonane-1,6-dione has shown that the five-membered rings exist in a conformation that is intermediate between a classic envelope and a half-chair form. rsc.org

This inherent ring strain and the rigid three-dimensional structure have profound effects on the molecule's reactivity and selectivity. nih.gov The fixed spatial arrangement of substituents influences the accessibility of reactive sites, directing the approach of reagents and thereby controlling the stereochemical outcome of reactions. The strain energy within the rings can also be a driving force for certain chemical transformations. nih.govresearchgate.net This predictable conformational behavior is a key reason why spiro[4.4]nonane scaffolds are valuable in designing stereoselective chemical reactions.

FeatureDescriptionSource
Chirality Type Axial Chirality stackexchange.comchemistrywithatwist.com
Key Symmetry Element C2 Axis stackexchange.com
Ring Conformation Intermediate between envelope and half-chair rsc.org
Source of Strain Torsional and Angle Strain libretexts.org
Effect on Reactivity Directs stereochemical outcomes due to rigid structure nih.gov

C2 Symmetry and its Implications in Chiral Spirocycles

Many chiral spirocycles, including derivatives of the spiro[4.4]nonane system, possess a C2 axis of symmetry. stackexchange.com This element involves a 180° rotation around the axis, resulting in a molecule indistinguishable from the original. C2 symmetry is a highly desirable feature in the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.net

The presence of C2 symmetry reduces the number of possible diastereomeric transition states in a chemical reaction, which can lead to higher enantioselectivity. The well-defined and rigid conformational structure of C2-symmetric spirocyclic ligands ensures effective transmission of chiral information from the catalyst to the substrate. researchgate.net

Prominent examples of C2-symmetric spiro-based ligands include SPINOL (1,1'-spirobiindane-7,7'-diol) and its derivatives. acs.org Although not a spiro[4.4]nonane, the principles of its design are widely applicable. The development of C2-symmetric chiral spirocyclic diols and other ligand types has become a major focus in the field, as these scaffolds are foundational to many powerful asymmetric catalytic processes. nih.govacs.org

Reactivity and Derivatization Pathways of Methyl 1 Oxospiro 4.4 Nonane 2 Carboxylate

Functional Group Transformations at Oxo and Carboxylate Moieties

The presence of both a ketone and an ester allows for selective and sequential reactions, leveraging the different reactivity of these two carbonyl groups.

The oxo group of Methyl 1-oxospiro[4.4]nonane-2-carboxylate can be selectively reduced to a secondary alcohol. This transformation is typically achieved using metal hydride reagents. Due to the difference in reactivity between ketones and esters, a careful choice of reducing agent allows for chemoselective reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but reacts very slowly with esters. This allows for the selective conversion of the ketone to an alcohol while leaving the ester group intact.

Conversely, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both the ketone and the ester. Treatment with LiAlH₄ would result in the reduction of the ketone to a secondary alcohol and the ester to a primary alcohol, yielding a diol.

Table 1: Reduction of Carbonyl Groups
ReagentTarget Functional GroupProduct
Sodium Borohydride (NaBH₄)KetoneMethyl 1-hydroxyspiro[4.4]nonane-2-carboxylate
Lithium Aluminum Hydride (LiAlH₄)Ketone and Ester(2-(Hydroxymethyl)spiro[4.4]nonan-1-yl)methanol

The electrophilic carbon atom of the ketone's carbonyl group is susceptible to attack by various nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone. This reaction forms a new carbon-carbon bond and, after an acidic workup, yields a tertiary alcohol. This pathway is a powerful tool for introducing alkyl or aryl substituents at the C1 position, further functionalizing the spirocyclic core.

Table 2: Nucleophilic Addition to Ketone
Nucleophilic Reagent (e.g., Grignard)IntermediateFinal Product (after workup)
Methylmagnesium Bromide (CH₃MgBr)Magnesium alkoxide saltMethyl 1-hydroxy-1-methylspiro[4.4]nonane-2-carboxylate
Phenylmagnesium Bromide (PhMgBr)Magnesium alkoxide saltMethyl 1-hydroxy-1-phenylspiro[4.4]nonane-2-carboxylate

The methyl ester functionality can be readily transformed into a carboxylic acid through hydrolysis. aklectures.com This reaction can be catalyzed by either acid or base (saponification). pearson.comyoutube.com Heating the resulting β-keto acid can lead to decarboxylation, where the carboxyl group is lost as carbon dioxide, yielding spiro[4.4]nonan-1-one. libretexts.org

Alternatively, the carboxylic acid intermediate can be converted into other derivatives. For instance, activation to an acyl chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine (R₂NH) produces the corresponding amide. Direct amidation of β-keto esters is also possible under specific catalytic conditions. nih.gov

Table 3: Derivatization of the Carboxylate Group
ReactionReagentsProduct
HydrolysisH₃O⁺ or NaOH, H₂O1-Oxospiro[4.4]nonane-2-carboxylic acid
Hydrolysis & DecarboxylationH₃O⁺ or NaOH, H₂O, then heatSpiro[4.4]nonan-1-one
Amidation (via acid chloride)1. SOCl₂ 2. R₂NHN,N-Dialkyl-1-oxospiro[4.4]nonane-2-carboxamide

While the parent compound is a ketone, its β-keto ester moiety is a classic precursor for the synthesis of five-membered heterocycles. A common and traditional method is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govresearchgate.net The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield a highly substituted pyrazolone (B3327878) ring system. nih.gov

Table 4: Heterocycle Formation
ReactantReaction TypeHeterocyclic Product
Hydrazine Hydrate (H₂NNH₂·H₂O)Condensation/CyclizationSpiro[cyclopentane-1,4'-pyrazolo[3,4-c]pyrazol]-3'-one derivative
Phenylhydrazine (PhNHNH₂)Condensation/CyclizationPhenyl-substituted pyrazolone derivative

Ring Transformations within Spiro[4.4]nonane Scaffolds

The spiro[4.4]nonane framework itself can participate in reactions that alter the ring structure, most notably through ring expansion.

Ring expansion reactions provide a pathway to larger, often more complex, ring systems from readily available cyclic precursors. nih.gov One of the classic methods for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence begins with the conversion of the ketone to a 1-aminomethyl-cycloalkanol. wikipedia.org

For the spiro[4.4]nonan-1-one system (derivable from the title compound via hydrolysis and decarboxylation), this would involve:

Formation of a cyanohydrin by reaction with hydrogen cyanide (HCN).

Reduction of the nitrile group to a primary amine (e.g., using LiAlH₄), which also reduces the ketone, yielding a vicinal amino alcohol.

Treatment of the amino alcohol with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid. synarchive.com

The nitrous acid converts the primary amine into a diazonium salt, a superb leaving group. wikipedia.org Loss of nitrogen gas generates a primary carbocation, which triggers a rearrangement where a carbon from the ring migrates, expanding the five-membered ring to a six-membered one and yielding a spiro[4.5]decanone. libretexts.org

Table 5: Proposed Tiffeneau-Demjanov Ring Expansion Pathway
StepStarting MaterialReagentsProduct
1Spiro[4.4]nonan-1-one1. KCN, H⁺ 2. LiAlH₄1-(Aminomethyl)spiro[4.4]nonan-1-ol
21-(Aminomethyl)spiro[4.4]nonan-1-olNaNO₂, HCl, H₂OSpiro[4.5]decan-1-one

Table of Compounds

Compound Name
1-(Aminomethyl)spiro[4.4]nonan-1-ol
(2-(Hydroxymethyl)spiro[4.4]nonan-1-yl)methanol
Methyl 1-hydroxy-1-methylspiro[4.4]nonane-2-carboxylate
Methyl 1-hydroxy-1-phenylspiro[4.4]nonane-2-carboxylate
Methyl 1-hydroxyspiro[4.4]nonane-2-carboxylate
This compound
N,N-Dialkyl-1-oxospiro[4.4]nonane-2-carboxamide
1-Oxospiro[4.4]nonane-2-carboxylic acid
Spiro[4.4]nonan-1-one
Spiro[4.5]decan-1-one

Ring Contraction Reactions (Implied by structural transformations)

Ring contraction reactions of cyclic ketones are valuable transformations in organic synthesis, often leading to the formation of smaller, more strained ring systems. For a molecule like this compound, a plausible pathway for ring contraction would be the Favorskii rearrangement. wikipedia.orgchemistrysteps.com This reaction typically involves the treatment of an α-halo ketone with a base. wikipedia.org

In the context of the target molecule, this would first require the selective halogenation at the C2 position, adjacent to the ketone. Given the presence of an acidic proton at this position (part of the β-keto ester moiety), this transformation is feasible. Subsequent treatment with a base, such as an alkoxide, would initiate the rearrangement.

The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then nucleophilically attacked by the base. wikipedia.org For a cyclic α-halo ketone, this sequence of events results in a contraction of the ring. wikipedia.orgchemistrysteps.com In this hypothetical scenario, the five-membered cyclopentanone (B42830) ring of the spiro[4.4]nonane system would contract to a cyclobutane (B1203170) ring.

Table 1: Hypothetical Favorskii Rearrangement of an α-Bromo Derivative

ReactantReagentsMajor ProductReaction Type
Methyl 2-bromo-1-oxospiro[4.4]nonane-2-carboxylateSodium methoxide (B1231860) (NaOMe) in Methanol (MeOH)Methyl spiro[3.4]octane-1-carboxylate derivativeFavorskii Rearrangement / Ring Contraction

This table is illustrative and based on the known Favorskii rearrangement pathway, as direct experimental data for this specific substrate is not available in the searched literature.

Analysis of Spiro-Ring Opening Side Reactions

The spirocyclic nature of this compound imparts a degree of conformational rigidity and strain. While spiro[4.4]nonane itself is a relatively stable system, the presence of functional groups can introduce pathways for ring opening, particularly under forcing reaction conditions. These side reactions can compete with desired transformations and are an important consideration in synthetic planning.

Spirocyclic systems, especially those containing strained rings, can undergo cleavage. nih.gov In the case of this compound, harsh acidic or basic conditions, potentially used during hydrolysis of the ester or other transformations, could lead to the opening of one of the cyclopentane (B165970) rings. For instance, retro-Dieckmann or related cleavage reactions of the β-keto ester moiety under strong basic conditions could potentially lead to ring-opened products.

Furthermore, reactions that proceed through carbocationic intermediates, perhaps initiated at the ketone, could trigger skeletal rearrangements that might culminate in the opening of one of the spiro rings. The stability of the resulting carbocation would be a key factor in determining the favorability of such a pathway.

Photochemical and Electrochemical Reactivity of Spiroketone Systems

The photochemical and electrochemical behavior of ketones and β-dicarbonyl compounds has been a subject of considerable study. This knowledge allows for predictions regarding the reactivity of spiroketone systems like this compound.

Photochemical Reactivity:

The photochemistry of cyclic ketones is rich and includes several characteristic reactions, such as Norrish Type I and Type II processes. A Norrish Type I cleavage would involve the homolytic cleavage of the bond alpha to the carbonyl group, leading to a diradical intermediate. For this compound, this could lead to various outcomes, including ring opening or decarbonylation.

Additionally, photochemical rearrangements are known for spirocyclic systems. For instance, the photo-Favorskii reaction is a photochemical analog of the Favorskii rearrangement, which could potentially be initiated from an α-halo derivative of the title compound. wikipedia.org The formation of strained intermediates and subsequent rearrangements are characteristic of such photochemical transformations. nih.gov

Electrochemical Reactivity:

The electrochemical behavior of this compound would be dominated by the β-dicarbonyl moiety. β-dicarbonyl compounds can undergo electrochemical oxidation. scielo.brciac.jl.cn Studies on the electrocatalytic oxidation of β-dicarbonyl compounds have shown that this can lead to fragmentation and degradation of the molecule. scielo.br For example, the electrochemical oxidation of methyl acetoacetate (B1235776) has been reported to yield acetic acid and methanol. scielo.br

The electrochemical reduction of the ketone group is also a possible pathway. The specifics of this reduction would depend on the reaction conditions, such as the electrode material and the solvent system. In general, the electrochemical desaturation of carbonyl compounds to form α,β-unsaturated systems is a known transformation, though this typically proceeds via an enol ether or similar derivative. nih.gov

Table 2: Predicted Reactivity Based on Analogous Systems

Reactivity TypePotential ReactionExpected Outcome (based on analogy)
PhotochemicalNorrish Type I CleavageRing-opened diradical, potential for decarbonylation or rearrangement
ElectrochemicalOxidative DegradationFragmentation of the β-keto ester moiety

This table summarizes potential reactivity based on established principles for related functional groups and molecular scaffolds, as direct experimental data for this compound is not available in the reviewed literature.

Computational and Theoretical Investigations of Methyl 1 Oxospiro 4.4 Nonane 2 Carboxylate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

There is no record of molecular dynamics simulations being performed to analyze the conformational landscape or intermolecular interactions of Methyl 1-oxospiro[4.4]nonane-2-carboxylate.

Computational Approaches to Crystal Structure Prediction

The determination of the three-dimensional arrangement of molecules in a crystal, known as the crystal structure, is fundamental to understanding the physical and chemical properties of a solid-state material. While experimental techniques like X-ray diffraction are the definitive methods for structure determination, computational approaches for Crystal Structure Prediction (CSP) have emerged as powerful, complementary tools. researchgate.netannualreviews.org CSP aims to predict the stable crystal packing arrangements of a molecule based solely on its chemical diagram, providing invaluable insights into potential polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govnih.gov

For a molecule such as this compound, for which experimental crystal structure data is not publicly available, CSP methodologies offer a viable pathway to explore its solid-state landscape. A typical CSP study involves a systematic search for low-energy crystal packings, which are considered potential candidates for experimentally observable polymorphs. rsc.org

The process begins with generating a multitude of plausible crystal structures. This is achieved by sampling various combinations of common space groups, unit cell dimensions, and molecular positions and orientations. annualreviews.org Given the conformational flexibility of the spirocyclic rings and the methyl carboxylate group in this compound, the initial search must also consider different molecular conformations.

Following the generation of candidate structures, their thermodynamic stability is evaluated by calculating the lattice energy. arxiv.orgmpg.de This is a critical step and is often performed in a hierarchical manner. Initially, a large number of structures are rapidly assessed using computationally less expensive methods, such as classical force fields. acs.org Promising low-energy candidates are then subjected to more accurate, but computationally intensive, quantum mechanical calculations, typically using Density Functional Theory (DFT) with corrections for dispersion forces, which are crucial for accurately modeling intermolecular interactions. nih.govwikipedia.org

The final output of a CSP study is a crystal energy landscape, which plots the relative lattice energies of the predicted structures. acs.org The structures that lie at the global minimum and other low-energy local minima on this landscape represent the most likely polymorphs to be observed experimentally. nih.govrsc.org The energy difference between these potential polymorphs is often very small, typically within a range of a few kilojoules per mole. nih.gov

While no specific CSP studies have been published for this compound, the theoretical application of these methods would provide a ranked list of its most probable crystal structures. The table below illustrates the kind of data that such a computational study would generate. The presented data is hypothetical and serves to demonstrate the typical output of a CSP analysis.

Predicted PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)Calculated Density (g/cm³)
Form IP2₁/c-95.80.01.25
Form IIP-1-94.2+1.61.23
Form IIIP2₁2₁2₁-92.5+3.31.21
Form IVC2/c-90.1+5.71.19

Such predictive studies are invaluable in modern materials science and pharmaceutical development. They can guide experimental polymorph screening, help rationalize the appearance of unexpected crystal forms, and provide a molecular-level understanding of the factors governing the crystallization process. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 1 Oxospiro 4.4 Nonane 2 Carboxylate and Derivatives

Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Elucidation

No single-crystal X-ray diffraction data for Methyl 1-oxospiro[4.4]nonane-2-carboxylate has been reported in the surveyed literature. This technique would be essential for unambiguously determining its three-dimensional molecular structure, including bond lengths, bond angles, and the precise stereochemistry of the spirocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F if applicable)

Detailed ¹H and ¹³C NMR spectral data for this compound are not available. Such data would be crucial for elucidating the connectivity of atoms within the molecule, providing information on the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific infrared spectroscopy data for this compound, which would identify its key functional groups (such as the carbonyl groups of the ketone and the ester, and the C-O bonds), could not be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published high-resolution mass spectrometry results for this compound. HRMS data would be necessary to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Exciton Chirality Method, Circularly Polarized Photoluminescence)

Information regarding the chiroptical properties of this compound is absent from the scientific literature. Techniques such as circular dichroism would be vital for characterizing the stereochemistry of chiral samples.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions

No UV-Vis absorption or fluorescence spectroscopy data has been reported for this compound. These techniques would provide insights into the electronic transitions within the molecule.

Advanced Characterization Techniques (e.g., EPR Spectroscopy, SQUID Magnetometry, Microcrystal Electron Crystallography)

There is no indication in the searched literature that advanced characterization techniques such as EPR spectroscopy, SQUID magnetometry, or microcrystal electron crystallography have been applied to this compound.

Due to the absence of this fundamental characterization data, a detailed and scientifically accurate article focusing solely on this compound, as per the provided outline, cannot be generated at this time.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Enantioselective Spiroannulation and Functionalization

The construction of the chiral quaternary spirocenter in spiro[4.4]nonane keto-esters with high enantioselectivity remains a formidable challenge, driving the development of innovative catalytic systems. Current research is moving beyond classical methods towards more efficient and selective catalysts.

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool. Bifunctional catalysts, such as those derived from cinchona alkaloids and primary amines, have been successfully employed in asymmetric spirocyclization reactions. rsc.org For instance, a combination of a cinchona alkaloid-derived primary amine and an amino acid like N-Boc-t-leucine can effectively catalyze cascade reactions to produce spiro compounds in good yields and high enantioselectivities. rsc.org Similarly, chiral phosphoric acids are proving to be superior ligands and catalysts, creating a well-defined chiral environment through hydrogen bonding and ion-pair interactions that guide the stereochemical outcome of the reaction. researchgate.net

Transition Metal Catalysis: Transition metals, particularly palladium and rhodium, are at the forefront of developing new spiroannulation reactions. nih.govresearchgate.net Palladium-catalyzed cascade reactions that involve the formation of two five-membered rings through spiroannulation followed by C-H activation are being explored. researchgate.net Novel chiral ligands, such as spiro monophosphite-olefins (SMPO), are being designed for rhodium-catalyzed asymmetric additions, leading to chiral amines with excellent enantioselectivities. researchgate.net

Dual Catalysis Systems: A promising frontier is the use of cooperative or dual catalytic systems. A combination of N-heterocyclic carbene (NHC) catalysis and thiourea (B124793) cocatalysis has been shown to enable desymmetrization cascade reactions, providing rapid access to all-carbon spirocycles. researchgate.net This synergistic approach, where one catalyst activates the substrate and the other controls stereoselectivity, opens new avenues for constructing complex spirocyclic architectures.

A summary of representative catalytic systems is presented below.

Catalyst TypeSpecific ExampleReaction TypeKey Advantages
Organocatalyst Cinchona Alkaloid-derived AmineAsymmetric SpirocyclizationMetal-free, high enantioselectivity
Organocatalyst Chiral Phosphoric Acid (STRIP)Atroposelective C-H OlefinationHigh yields, excellent enantioselectivity (up to 98% ee) researchgate.net
Transition Metal Palladium with Chiral LigandsSpiroannulation/C-H ActivationCascade formation of multiple rings researchgate.net
Dual Catalysis N-Heterocyclic Carbene / ThioureaDesymmetrization CascadeRapid access to complex spirocycles researchgate.net

Exploration of New Reactivity Modes and Cascade Reactions for Spirocyclic Keto-Esters

Researchers are actively exploring novel reactivity modes and cascade reactions to construct and functionalize spiro[4.4]nonane keto-esters in a more atom- and step-economical manner. These advanced strategies allow for the rapid assembly of molecular complexity from simple precursors.

Cascade Reactions: Multi-step, one-pot cascade reactions are highly sought after. An example is the organocatalytic Michael/aldol (B89426)/hemiacetalization cascade, which allows for the construction of enantioenriched spirocyclic compounds containing multiple stereogenic centers with high stereoselectivity. researchgate.net Another intricate cascade involves a researchgate.netresearchgate.net-sigmatropic rearrangement of N,O-diacyl hydroxylamines, which, after intramolecular cyclization, culminates in a final spirocyclization to yield diazaspiro[4.4]nonane diones. thieme-connect.com

Domino Radical Reactions: Radical chemistry offers unique pathways for spirocycle synthesis. Domino radical bicyclization, involving the formation and capture of alkoxyaminyl radicals, has been successfully applied to synthesize 1-azaspiro[4.4]nonane skeletons. acs.org This approach allows for the formation of two rings connected by the spirocenter in a single synthetic stage. acs.org

Cycloaddition Strategies: Cycloaddition reactions remain a cornerstone of spirocycle synthesis. Phosphine-catalyzed [3+2]-cycloadditions of methylene-γ-lactams with butynoic acid derivatives provide a direct route to spiro-heterocyclic products. researchgate.net Furthermore, tandem [4+2]-cycloaddition/aromatization reactions using spiro[4.4]nona-2,7-diene-1,6-dione as the dienophile have been developed to construct annulated spiro[4.4]-nonane-diones.

Integration of Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the rational design of catalysts and for predicting the properties of spiro[4.4]nonane derivatives.

Mechanism Elucidation: DFT calculations provide deep mechanistic insights into complex catalytic cycles. For instance, computational studies on palladium-catalyzed [2+2+1] spiroannulation have detailed the entire reaction pathway, including oxidative addition, insertion, C-H activation, and reductive elimination steps. nih.govacs.org These studies can identify the rate-determining step and explain the role of additives like bases and ligands, which aligns well with experimental observations. nih.govacs.org

Understanding Enantioselectivity: One of the most significant applications of computational modeling is in understanding the origins of enantioselectivity. By modeling the transition states of reactions catalyzed by chiral catalysts, researchers can elucidate the specific non-covalent interactions responsible for stereochemical control. researchgate.net This knowledge is crucial for the rational design of new, more effective chiral ligands and organocatalysts. researchgate.net For example, DFT calculations have revealed how the chiral environment created by hydrogen-bonding and ion-pair interactions between a chiral phosphoric acid catalyst and substrates leads to enantioselective C-C bond formation. researchgate.net

Property Prediction: Computational methods are also used to predict the physicochemical and electronic properties of novel spiro[4.4]nonane derivatives. These predictions can guide synthetic efforts toward molecules with desired characteristics for applications in materials science or medicinal chemistry. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to forecast the biological activity of new compounds, accelerating the discovery process. nih.govmdpi.com

Expanding the Scope of Applications in Stereoselective Synthesis and Functional Materials

The unique three-dimensional structure of the spiro[4.4]nonane framework makes it an attractive scaffold for various applications, from stereoselective synthesis to the development of advanced functional materials.

Chiral Ligands and Catalysts: The rigid spiro[4.4]nonane backbone can be incorporated into ligands for asymmetric catalysis. The defined spatial arrangement of coordinating groups can lead to high levels of stereocontrol in metal-catalyzed reactions. The development of novel chiral spiro monophosphite-olefin (SMPO) ligands based on a spirobiindane scaffold exemplifies this approach, proving effective in rhodium-catalyzed asymmetric additions. researchgate.net

Functional Organic Materials: Spiro-conjugated molecules are of great interest for applications in organic electronics. ontosight.ai The spiro-center disrupts full conjugation between two parts of a molecule while maintaining a close spatial relationship, which can lead to unique photophysical properties. For example, spiro[4.4]nonane derivatives have been transformed into extended pentafulvene π-systems, which are classes of dyes with interesting photophysical properties. researchgate.net Furthermore, chiral spiro-conjugated carbocycles have been shown to exhibit circularly polarized luminescence (CPL), a property highly desirable for applications in 3D displays, optical data storage, and security inks. researchgate.net

Building Blocks in Total Synthesis: Spiro[4.4]nonane keto-esters are valuable intermediates in the total synthesis of complex natural products and biologically active molecules. ontosight.airsc.org The spirocyclic core serves as a rigid organizing element, allowing for the controlled installation of additional stereocenters on the periphery. Cascade reactions that form the spiro[4.4]nonane skeleton are particularly powerful tools in this context, enabling the efficient construction of polycyclic natural product cores. rsc.org

Design and Synthesis of Spiro[4.4]nonane Keto-Esters for Specific Academic Applications

The synthesis of tailored spiro[4.4]nonane keto-esters is often pursued to investigate fundamental concepts in chemistry or to create molecular probes for specific academic studies.

Studies of Chiroptical Properties: The synthesis of optically active spiro[4.4]nonane derivatives, such as bis-α,β-unsaturated ketones like (5S)-Spiro[4.4]nona-3,8-diene-2,7-dione, is crucial for studying their chiroptical properties, such as circular dichroism (CD). rsc.org These studies help to test and refine theoretical models that correlate molecular structure with observed CD spectra. rsc.org

Development of Novel Synthetic Methodologies: New synthetic routes to spiro[4.4]nonane derivatives are often developed not just to make the molecules themselves, but to establish the scope and limitations of a new chemical transformation. For example, the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization serves as a proof-of-concept for this powerful ring-forming strategy. acs.org

Probing Reaction Mechanisms: Specifically designed spiro[4.4]nonane keto-esters can be synthesized to probe the mechanisms of complex chemical reactions. By incorporating isotopic labels or specific functional groups, chemists can track the flow of atoms and electrons through a reaction sequence, providing evidence for proposed mechanistic pathways.

The table below summarizes examples of spiro[4.4]nonane derivatives designed for specific academic purposes.

Designed Compound ClassSynthetic MethodSpecific Academic Application
Optically Active Bis-α,β-unsaturated KetonesAsymmetric SynthesisStudy of Circular Dichroism and Chiroptical Properties rsc.org
Spiro-Heterocyclic ProductsPhosphine-Catalyzed [3+2]-CycloadditionExploration of New Synthetic Methodologies researchgate.net
1-Azaspiro[4.4]nonane DerivativesDomino Radical BicyclizationProving the utility of radical cascades in synthesis acs.org
Annulated Spiro[4.4]-nonane-dionesTandem [4+2]-Cycloaddition/AromatizationExpanding the scope of Diels-Alder reactions

Q & A

Q. What are the key synthetic strategies for Methyl 1-oxospiro[4.4]nonane-2-carboxylate, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization reactions using diols and esters under acidic conditions. For example, phase-transfer catalysts (e.g., tetrabutylammonium bromide) and metal salts (e.g., NaI) are critical for controlling ring closure efficiency . Continuous flow reactors may optimize reaction kinetics and reduce side products in industrial settings . Yield improvements (e.g., from 60% to >85%) are achievable by adjusting solvent polarity (e.g., THF vs. DCM) and temperature gradients .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the spirocyclic framework and carboxylate orientation are resolved using SHELX refinement suites, with displacement ellipsoids confirming bond angles (e.g., C–C = 1.54 Å) and torsional rigidity . WinGX and ORTEP software visualize anisotropic displacement parameters, critical for confirming non-planar ring systems .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to assess them?

Preliminary studies suggest enzyme inhibition (e.g., cytochrome P450) via competitive binding assays. Structural rigidity enhances target specificity, as shown in fluorescence polarization assays with IC₅₀ values ranging from 5–20 µM . Metabolic pathway modulation is evaluated using LC-MS/MS to track intermediate formation .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl vs. ethyl groups) on the spiro framework influence reactivity and bioactivity?

Substituent steric effects alter reaction pathways. For instance, 2,6-dimethyl derivatives exhibit slower hydrolysis rates (t₁/₂ = 12 hrs vs. 6 hrs for non-methylated analogs) due to hindered nucleophilic attack . In bioactivity, ethyl groups at position 6 enhance lipid membrane permeability (logP = 2.1 vs. 1.5), as quantified via parallel artificial membrane permeability assays (PAMPA) .

Q. What computational methods predict binding modes of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal binding affinity differences. For example, the carboxylate group forms hydrogen bonds with lysine residues (ΔG = -8.2 kcal/mol), while the spiro core stabilizes hydrophobic pockets . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for ester hydrolysis .

Q. How can contradictory data on metabolic stability be resolved?

Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 30 min in human vs. 90 min in rat) arise from species-specific cytochrome isoforms. Cross-species metabolite profiling (via HR-MS/MS) identifies species-dependent oxidation pathways. Adjusting incubation conditions (e.g., NADPH concentration) reduces false negatives .

Methodological Recommendations

  • Synthesis Optimization : Use DoE (Design of Experiments) to map solvent/reagent interactions for yield maximization .
  • Structural Analysis : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Bioactivity Validation : Employ surface plasmon resonance (SPR) for real-time binding kinetics alongside enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.